

physicochemical properties of 4-Cyclohexyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyclohexyl-1,3-thiazol-2-amine

Cat. No.: B1604965

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Cyclohexyl-1,3-thiazol-2-amine**

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[\[1\]](#) [\[2\]](#) Its derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[\[1\]](#)[\[2\]](#) **4-Cyclohexyl-1,3-thiazol-2-amine** is a key representative of this class, serving as a valuable building block and a subject of interest for further functionalization.

A comprehensive understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for its successful application in research and, particularly, in the arduous journey of drug development. These properties govern everything from reaction kinetics and purification efficiency to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed analysis of the core physicochemical characteristics of **4-Cyclohexyl-1,3-thiazol-2-amine**, offering both established data and field-proven experimental context to empower researchers in their work.

Chemical Identity and Structure

Correctly identifying a compound is the foundation of all subsequent research. The following identifiers provide an unambiguous definition of **4-Cyclohexyl-1,3-thiazol-2-amine**.

- IUPAC Name: **4-cyclohexyl-1,3-thiazol-2-amine**^[3]
- Synonyms: 2-Amino-4-cyclohexylthiazole, 4-Cyclohexyl-2-thiazolamine, 4-cyclohexylthiazol-2-amine^{[3][4]}
- CAS Number: 7496-55-1^{[3][4]}
- Molecular Formula: C₉H₁₄N₂S^{[3][4]}
- SMILES: C1CCC(CC1)C2=CSC(=N2)N^[3]
- InChIKey: JLGBFRLWPQHZAJ-UHFFFAOYSA-N^{[3][4]}

Caption: 2D Structure of **4-Cyclohexyl-1,3-thiazol-2-amine**.

Core Physicochemical Properties

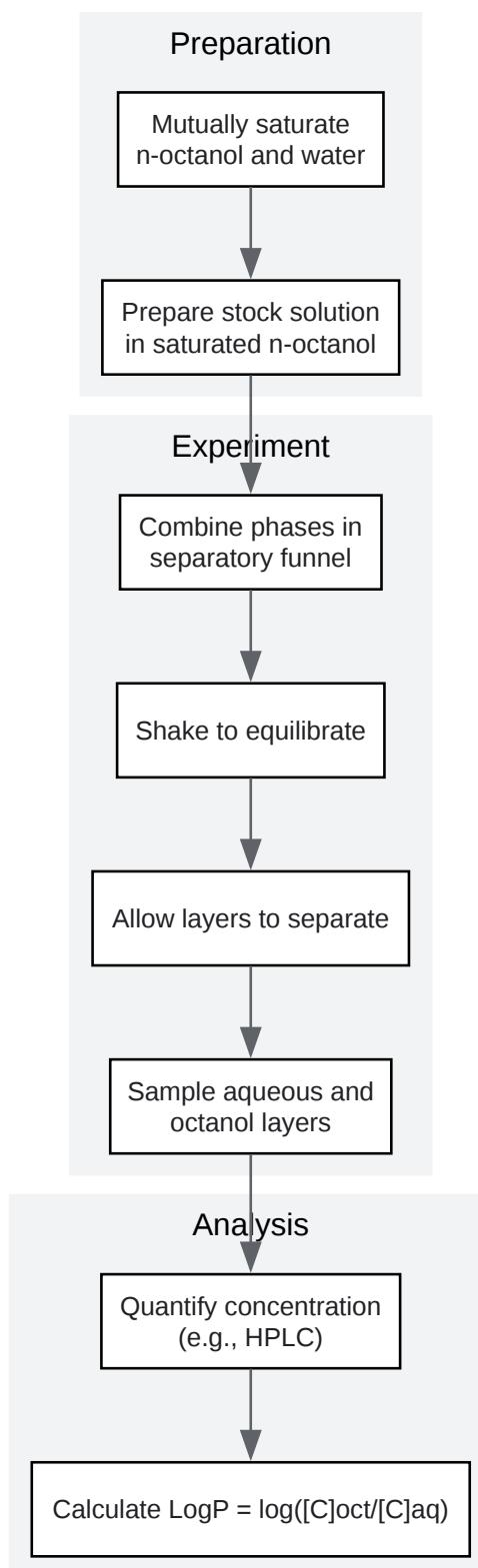
The fundamental physical and chemical constants of a compound dictate its behavior in various environments. The data below, primarily derived from computational models, provides a strong baseline for experimental design.

Property	Value	Unit	Source(s)
Molecular Weight	182.29	g/mol	^[3]
Exact Mass	182.08777	Da	^[3]
Density	1.171	g/cm ³	^[4]
Boiling Point (at 760 mmHg)	332.3	°C	^[4]
Flash Point	154.8	°C	^[4]
Refractive Index	1.594	-	^[4]
Polar Surface Area (PSA)	67.2	Å ²	^{[3][4]}

Expert Insights:

- Molecular Weight: At under 200 g/mol, this molecule aligns well with the principles of fragment-based drug discovery, where small, efficient binders are sought.
- Boiling Point: The high boiling point is indicative of strong intermolecular forces, including hydrogen bonding from the amine group and van der Waals interactions from the cyclohexyl ring. This suggests low volatility under standard conditions.
- Polar Surface Area (PSA): The PSA is a critical parameter for predicting drug transport properties. A PSA of 67.2 Å² suggests moderate cell permeability. Molecules with a PSA below 140 Å² are more likely to cross the blood-brain barrier, although lipophilicity also plays a crucial role.

Lipophilicity and Solubility

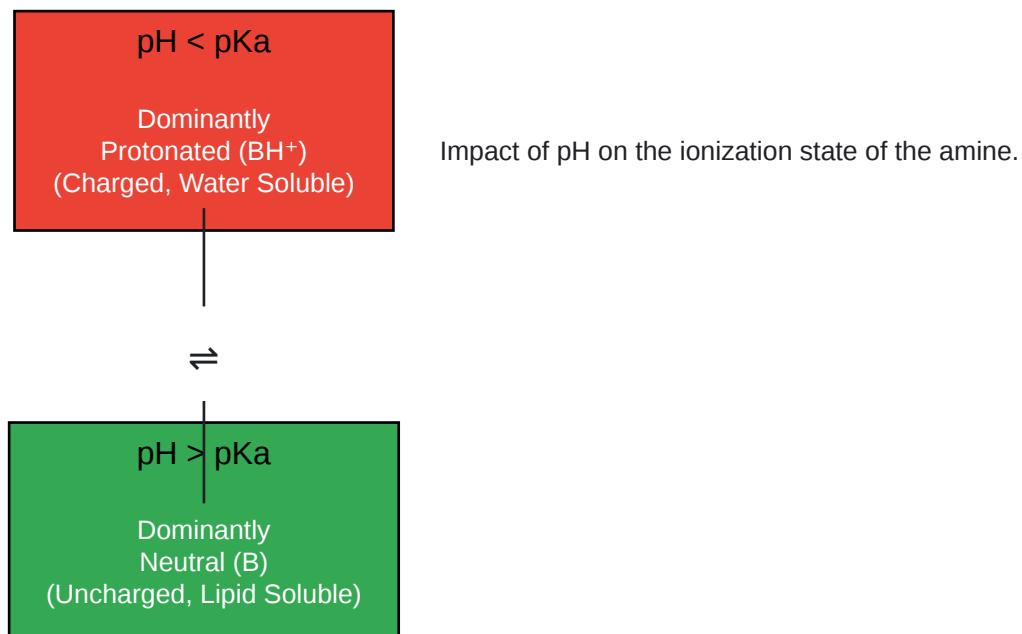

The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) is arguably one of the most critical factors in drug development, directly influencing ADME properties.

- LogP (Octanol-Water Partition Coefficient): The predicted octanol-water partition coefficient (XLogP3) for this compound is 3.35[4], with another calculation (XLogP) at 2.8[3].
 - Significance: LogP is the measure of a compound's differential solubility in a lipophilic solvent (n-octanol) and a hydrophilic solvent (water). A LogP value in the range of 1-3 is often considered a good starting point for orally available drugs. The value for this compound suggests it is significantly more soluble in fatty or non-polar environments than in aqueous ones, indicating a potential for good membrane permeability but also a risk of low aqueous solubility and non-specific binding.
- Solubility: While no quantitative experimental solubility data is readily available, the positive LogP value strongly suggests that **4-Cyclohexyl-1,3-thiazol-2-amine** has low solubility in water and good solubility in common organic solvents like ethanol, DMSO, and dichloromethane. This is a critical consideration for formulation, in vitro assays, and reaction setup.

Experimental Protocol: LogP Determination via Shake-Flask Method (OECD 107)

This protocol describes the gold-standard method for experimentally verifying the LogP value. The causality behind this choice is its direct measurement of partitioning, providing trustworthy data when performed correctly.

- Preparation: Prepare a stock solution of the compound in n-octanol. The n-octanol and water must be mutually saturated by mixing them for 24 hours prior to the experiment.
- Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of pre-saturated water.
- Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have clearly separated.
- Sampling: Carefully collect samples from both the n-octanol and the aqueous layers.
- Quantification: Determine the concentration of the compound in each layer using a validated analytical method, typically UV-Vis spectroscopy or HPLC.
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10}(\text{[Concentration in Octanol]} / \text{[Concentration in Water]})$.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for LogP determination.

Ionization Properties (pKa)

The pKa value defines the strength of an acid or base and is critical for predicting a molecule's charge state at a given pH.

- Predicted pKa: While no experimental pKa value is published, the primary basic center is the exocyclic amine at position 2. Heterocyclic amines of this type typically have a pKa in the range of 4-6.[5][6]
 - Significance: The Henderson-Hasselbalch equation dictates the ratio of the protonated (charged, BH^+) and neutral (B) forms of the molecule. At physiological pH (~7.4), which is significantly above the predicted pKa, the compound will exist predominantly in its neutral, uncharged form. This is favorable for crossing lipid membranes but may limit aqueous solubility. The small fraction that remains protonated is important for potential interactions with biological targets.

[Click to download full resolution via product page](#)

Caption: Relationship between pH, pKa, and ionization state.

Spectroscopic and Analytical Profile

Characterization and purity assessment rely on a suite of spectroscopic techniques. Based on the structure, the following spectral features are expected:

- ^1H NMR: Signals corresponding to the protons on the cyclohexyl ring (likely a complex multiplet in the 1.0-2.5 ppm range), a singlet for the proton on the thiazole ring (likely 6.0-7.0 ppm), and a broad singlet for the amine (-NH₂) protons.
- Mass Spectrometry: The expected monoisotopic mass is 182.088 Da.^[3] High-resolution mass spectrometry should confirm the molecular formula C₉H₁₄N₂S. Predicted collision cross-section (CCS) values are also available, which can aid in identification in ion mobility-mass spectrometry setups.^[7]
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3100-3400 cm⁻¹), C-H stretching from the cyclohexyl group (around 2850-2950 cm⁻¹), and C=N stretching from the thiazole ring (around 1620 cm⁻¹).

Protocol: Identity and Purity Confirmation by HPLC-MS

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- HPLC Method: Use a reverse-phase C18 column. Elute with a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid aids in producing a strong protonated molecular ion [M+H]⁺ in the mass spectrometer.
- Detection: Monitor the elution using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion electrospray ionization (ESI⁺) mode.
- Data Analysis:
 - Purity: The area of the main peak in the UV chromatogram relative to the total area of all peaks gives the percent purity.
 - Identity: The mass spectrum corresponding to the main peak should show a prominent ion with an m/z value matching the expected [M+H]⁺ of the compound (~183.095).

Safety and Hazard Information

Based on GHS classifications, **4-Cyclohexyl-1,3-thiazol-2-amine** is considered hazardous. Researchers must handle this compound with appropriate precautions.

- GHS Hazard Statements:[3][4]
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.
- Precautionary Measures: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]

Conclusion

4-Cyclohexyl-1,3-thiazol-2-amine is a small, moderately lipophilic molecule with a primary amine group that dictates its basicity. Its key physicochemical properties—a molecular weight of 182.29 g/mol, a high predicted boiling point, and an XLogP of approximately 3—characterize it as a compound with good potential for membrane permeability but likely low aqueous solubility. The amine's pKa suggests it will be predominantly neutral at physiological pH. This comprehensive profile of properties is essential for any scientist utilizing this compound, providing a predictive framework to guide experimental design, from synthetic modifications and reaction optimization to its potential application in screening and early-stage drug discovery.

References

- **4-Cyclohexyl-1,3-thiazol-2-amine** | C9H14N2S | CID 346930, PubChem, [Link]
- Thiazole Ring—A Biologically Active Scaffold, Molecules, [Link]
- **4-cyclohexyl-1,3-thiazol-2-amine** (C9H14N2S), PubChemLite, [Link]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities, Molecules, [Link]
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- pKa Data Compiled by R.
- pKa Data Compiled by R.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Cyclohexyl-1,3-thiazol-2-amine | C9H14N2S | CID 346930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. PubChemLite - 4-cyclohexyl-1,3-thiazol-2-amine (C9H14N2S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [physicochemical properties of 4-Cyclohexyl-1,3-thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1604965#physicochemical-properties-of-4-cyclohexyl-1-3-thiazol-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com